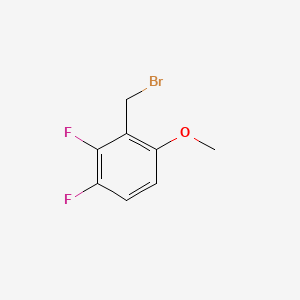

2,3-Difluoro-6-methoxybenzyl bromide

Vue d'ensemble

Description

2,3-Difluoro-6-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.044 g/mol .

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-6-methoxybenzyl bromide consists of a benzyl group substituted with two fluorine atoms, a methoxy group, and a bromine atom . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis

2,3-Difluoro-6-methoxybenzyl bromide is a solid powder at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is reported to be between 46-48°C or 225.9±35.0°C at 760 mmHg . The compound has a molar refractivity of 45.6±0.3 cm3 and a molar volume of 151.3±3.0 cm3 .Applications De Recherche Scientifique

Ionic Liquids Synthesis

2,3-Difluoro-6-methoxybenzyl bromide has been utilized in the preparation and characterization of ammonium-based ionic liquids. These quaternary ammonium salts, synthesized using ether-functionalized alkyl bromides, exhibit low melting points and enhanced thermal stability. The bromide salts are particularly notable for their synthesis involving ether functionalized alkyl bromide, emphasizing the reactivity and functional importance of such compounds in creating novel ionic liquids (Kärnä, Lahtinen, & Valkonen, 2009).

Synthesis of Radiotracers

The compound is also a critical intermediate in the synthesis of fluorinated α-amino acids, which are used as radiotracers in Positron Emission Tomography (PET). The complex synthesis process involves bromination procedures and purification steps to obtain high-purity radiotracers, demonstrating the compound's role in advanced medical imaging techniques (Zaitsev et al., 2002).

Catalysis in Organic Reactions

In organic synthesis, the compound is used in the formation of palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands. These complexes are crucial in catalyzing Mizoroki–Heck C–C coupling reactions, showcasing the compound's role in facilitating bond formations in organic molecules (Türkmen, Pape, Hahn, & Çetinkaya, 2009).

Photocatalytic Applications

The compound is involved in the photochemical benzylic bromination process using BrCCl3. It's specifically applied in the development of a p-methoxybenzyl bromide generator for PMB protection, a process crucial for the production of pharmaceutically relevant intermediates (Otake et al., 2019).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known to be used in the suzuki–miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, 2,3-Difluoro-6-methoxybenzyl bromide likely acts as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They participate in transmetalation with palladium (II) complexes, a key step in the Suzuki–Miyaura coupling process .

Biochemical Pathways

In the context of suzuki–miyaura coupling, it contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex molecules.

Pharmacokinetics

It’s important to note that this compound is primarily used in chemical synthesis rather than as a pharmaceutical agent .

Result of Action

The main result of the action of 2,3-Difluoro-6-methoxybenzyl bromide is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling process . This can lead to the synthesis of a wide range of organic compounds.

Propriétés

IUPAC Name |

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUCRCMGEHPJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407354 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxybenzyl bromide | |

CAS RN |

886501-83-3 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)

![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)